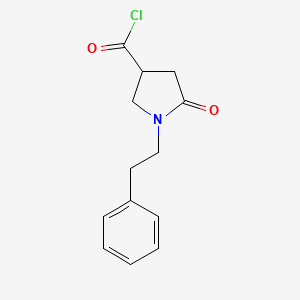

5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl chloride

Description

5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl chloride (CAS: 29451-88-5) is a pyrrolidine-derived acyl chloride with the molecular formula C₁₃H₁₄ClNO₂ and a molecular weight of 251.72 g/mol . Its structure features a 5-oxo-pyrrolidine backbone substituted with a 2-phenylethyl group at the 1-position and a reactive carbonyl chloride moiety at the 3-position. This compound is typically utilized in organic synthesis, particularly in peptide coupling reactions or as an intermediate for pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

5-oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO2/c14-13(17)11-8-12(16)15(9-11)7-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQEQMBNXMBVLTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CCC2=CC=CC=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl chloride typically involves the functionalization of preformed pyrrolidine rings. One common method includes the reaction of 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid with thionyl chloride (SOCl₂) to form the corresponding acyl chloride . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl chloride may involve large-scale synthesis using automated reactors and stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Oxidation Reactions: The phenylethyl group can undergo oxidation to form carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO₄).

Common Reagents and Conditions

Thionyl Chloride (SOCl₂): Used for the conversion of carboxylic acids to acyl chlorides.

Lithium Aluminum Hydride (LiAlH₄): A strong reducing agent for the reduction of carbonyl compounds.

Potassium Permanganate (KMnO₄): An oxidizing agent for the oxidation of alkyl groups.

Major Products Formed

Amides: Formed by the reaction with amines.

Esters: Formed by the reaction with alcohols.

Thioesters: Formed by the reaction with thiols.

Alcohols: Formed by the reduction of the carbonyl group.

Carboxylic Acids/Ketones: Formed by the oxidation of the phenylethyl group.

Scientific Research Applications

Applications in Organic Synthesis

1. Synthesis of Pyrimidine Derivatives

5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl chloride is utilized in synthesizing 2-substituted 6-(5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl)pyrimidine-5-carboxamides. The synthesis involves a five-step transformation starting from itaconic acid, yielding compounds with high purity (80–100%) and good overall yields.

2. Drug Discovery

The compound serves as a scaffold in medicinal chemistry for creating diverse drug candidates. The pyrrolidine ring structure allows for the modification of substituents, leading to different biological profiles. For instance, interactions with other compounds, such as 2,3-dichloro-1,4-naphthoquinone, yield N′-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-1-(2-phenylethyl)-5-oxopyrrolidine-3-carbohydrazides. These derivatives have been characterized using various spectroscopic techniques (NMR, IR, mass spectrometry).

Case Study 1: Synthesis of Bioactive Compounds

In one study, the synthesis of benzo[4,5]imidazo[1,2-a]pyridine derivatives from 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl chloride was reported. The resulting compounds exhibited improved activity compared to traditional chemotherapeutics like doxorubicin, with IC50 values around 49 µM.

Case Study 2: Structural Activity Relationship (SAR) Studies

A series of analogues derived from 5-Oxo-1-(2-phenylethyl)pyrrolidine were synthesized for SAR studies. The compounds were characterized by their yields (33–88%) and purity (>95% via HPLC). These studies help identify structural features that enhance biological activity against specific targets .

Comparative Analysis of Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-Oxo-1-(1-phenylethyl)pyrrolidine-3-carbonyl chloride | Structure | Contains a phenylethyl substituent; useful in similar applications |

| 4-(morpholinomethyl)-5-oxo-1-(2-phenylethyl)pyrrolidine | Structure | Enhances solubility; potential for diverse biological activities |

| Other pyrrolidine derivatives | Varied | Often exhibit diverse biological activities across different assays |

Mechanism of Action

The mechanism of action of 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl chloride involves its reactivity as an acyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between the target compound and its analogs:

Key Observations:

- This may influence solubility and reactivity in hydrophobic environments . The cyclohexyl analog (CAS 1181577-49-0) has a smaller molecular weight (229.71 vs. 251.72) due to the absence of a phenyl ring, which could improve synthetic accessibility .

- Functional Group Differences: The carboxylic acid precursor (1-methyl-5-oxopyrrolidine-3-carboxylic acid, CAS 42346-68-9) lacks the reactive chloride, making it less suitable for nucleophilic acyl substitution reactions . 2,6-Dimethyl phenoxy acetyl chloride (C₁₀H₁₁ClO₂) is a simpler acyl chloride with a phenoxy group, offering distinct electronic properties due to oxygen’s electronegativity .

Commercial and Industrial Relevance

- Discontinuation Status: The target compound’s discontinuation by CymitQuimica suggests challenges in production, stability, or demand. In contrast, simpler acyl chlorides (e.g., 2,6-dimethyl phenoxy acetyl chloride) remain widely available, likely due to lower complexity .

- Pharmaceutical Potential: Pyrrolidine derivatives are valued in drug discovery for their conformational rigidity and bioactivity. The phenylethyl group’s aromaticity could enhance binding to biological targets, but stability issues may limit its adoption .

Biological Activity

5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl chloride is characterized by its acyl chloride group, which allows it to participate in various chemical reactions. The compound can undergo:

- Substitution Reactions : The acyl chloride can react with nucleophiles (e.g., amines, alcohols) to form amides and esters.

- Reduction Reactions : The carbonyl group can be reduced to an alcohol using agents like lithium aluminum hydride (LiAlH₄).

- Oxidation Reactions : The phenylethyl moiety may be oxidized to form carboxylic acids or ketones with oxidizing agents such as potassium permanganate (KMnO₄) .

The reactivity of this compound underpins its biological interactions, particularly in the formation of covalent bonds with biomolecules, which may influence various biological pathways.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl chloride exhibit anti-inflammatory properties. For instance, compounds derived from similar structures were tested for their inhibitory effects on cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.

Table 1 summarizes the IC50 values for selected derivatives against COX enzymes:

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| 3b | 19.45 ± 0.07 | 31.4 ± 0.12 |

| 4b | 26.04 ± 0.36 | 34.4 ± 0.10 |

| 4d | 28.39 ± 0.03 | 23.8 ± 0.20 |

These findings indicate that certain derivatives possess significant anti-inflammatory activity, potentially comparable to established drugs like celecoxib .

Antioxidant Activity

The antioxidant potential of related pyrrolidine derivatives has also been evaluated, revealing that compounds containing free carboxylic groups exhibit strong reducing properties. For example, the reducing power assay indicated that certain derivatives had significant antioxidant effects, as shown in Table 2:

| Compound | Reducing Power OD |

|---|---|

| Compound A | 1.675 |

| Compound B | 1.573 |

These results suggest that modifications in the chemical structure can enhance antioxidant activity .

Anticancer Potential

The anticancer efficacy of compounds related to 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl chloride has been explored through various in vitro and in vivo studies. For example, certain derivatives demonstrated cytotoxic effects against aggressive cancer cell lines such as MDA-MB-231, with a notable reduction in cell viability observed at concentrations as low as .

Table 3 outlines the cytotoxicity data against selected cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound C | MDA-MB-231 | 10 |

| Compound D | CAPAN-1 | <17 |

This indicates that these compounds may serve as promising candidates for further development in cancer therapy .

Case Studies

Several case studies highlight the therapeutic applications of compounds derived from or related to 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl chloride:

- Study on Anti-inflammatory Effects : A study involved testing a series of derivatives for their ability to inhibit COX enzymes in carrageenan-induced paw edema models, demonstrating significant anti-inflammatory effects comparable to indomethacin .

- Antioxidant Evaluation : Research focused on evaluating the antioxidant capabilities through various assays, confirming that specific structural modifications led to enhanced activity .

- Anticancer Screening : A systematic evaluation of structure–activity relationships revealed that certain modifications resulted in potent anticancer activities against multiple cell lines, suggesting a pathway for drug development targeting specific cancers .

Q & A

Q. What are the established synthetic routes for 5-oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl chloride, and what key intermediates are involved?

Methodological Answer: A common approach involves coupling pyrrolidine derivatives with phenylethylamine precursors. For example, hydrazide intermediates (e.g., hydrazide 1 in ) can react with itaconic acid under reflux to form 5-oxopyrrolidine scaffolds. Subsequent chlorination of the carboxylic acid group using thionyl chloride (SOCl₂) or oxalyl chloride yields the carbonyl chloride. Key intermediates include 5-oxopyrrolidine-3-carboxylic acid derivatives, as seen in and . Characterization via NMR (¹H/¹³C) and HPLC ensures purity (>95% as per ) .

Table 1: Representative Synthetic Routes

| Intermediate | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Hydrazide 1 | Itaconic acid, H₂O, reflux | 69 | |

| 5-Oxo acid derivative | SOCl₂, DCM, 0°C→RT | 85–92* | |

| *Theoretical yield based on analogous protocols. |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks for the phenylethyl group (δ 7.2–7.4 ppm for aromatic protons) and pyrrolidine carbonyl (δ 170–175 ppm for C=O).

- X-ray crystallography : Resolve stereochemistry at the pyrrolidine ring (e.g., (3S,4R) configurations in ).

- HPLC-MS : Confirm molecular ion peaks ([M+H]⁺ expected at m/z 292.7 for C₁₄H₁₅ClNO₂) and purity. Contradictions in spectral data (e.g., unexpected splitting in NMR) may arise from rotameric forms of the phenylethyl group, requiring variable-temperature NMR studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate racemization during synthesis of stereoisomers?

Methodological Answer: Racemization at the pyrrolidine C-3 position is a known challenge. Strategies include:

- Using chiral auxiliaries (e.g., (S)-1-phenylethylamine in ) to enforce stereocontrol.

- Low-temperature coupling (0–5°C) with DCC/DMAP to minimize epimerization.

- Monitoring enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) . Note : reports ee >98% for (3S,4R)-configured analogs using asymmetric catalysis.

Q. What contradictions exist in reported pharmacological activities of 5-oxopyrrolidine derivatives, and how can they be resolved?

Methodological Answer: Discrepancies in anticancer vs. antimicrobial efficacy (e.g., vs. 13) may stem from:

- Structural variations : Substituents like 4-fluorophenyl ( ) enhance kinase inhibition, while hydroxyl groups ( ) favor antioxidant activity.

- Assay conditions : Varying IC₅₀ values due to cell line specificity (e.g., HeLa vs. MCF-7). Resolution requires standardized assays (e.g., NIH/NCATS protocols) and QSAR modeling to isolate structure-activity relationships .

Q. How does the electron-withdrawing effect of the carbonyl chloride group influence reactivity in nucleophilic acyl substitutions?

Methodological Answer: The carbonyl chloride’s electrophilicity enables rapid reactions with amines/alcohols. Kinetic studies (e.g., in DMF at 25°C) show:

- Second-order rate constants : ~10⁻³ M⁻¹s⁻¹ for reactions with benzylamine, compared to <10⁻⁴ M⁻¹s⁻¹ for non-chlorinated analogs.

- Solvent effects : Polar aprotic solvents (e.g., THF) accelerate substitution by stabilizing transition states. Computational modeling (DFT/B3LYP) in supports enhanced charge separation at the carbonyl carbon .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.